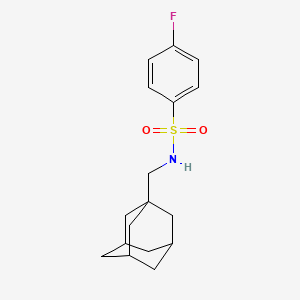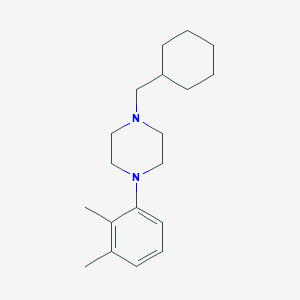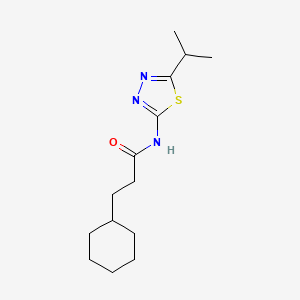
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide, also known as CFH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFH belongs to the class of thiosemicarbazone compounds and has shown promising results in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in disease progression. This compound has been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and other retroviruses. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. This compound has also been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Additionally, this compound has been found to increase the expression of neurotrophic factors and protect against neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its effects on different cell types and in vivo models need to be further investigated.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound's potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, more studies are needed to understand the mechanism of action of this compound and its effects on different cell types and in vivo models.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide involves the reaction of cyclohexyl isothiocyanate with 2-furylacetaldehyde and hydrazine hydrate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as methanol and chloroform.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties. This compound has been found to inhibit the replication of various viruses, including HIV, HCV, and HSV. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been found to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(furan-2-ylmethylcarbamothioylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS2/c19-12(14-9-11-7-4-8-18-11)16-17-13(20)15-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,14,16,19)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHVMYOVGPKEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)


![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)

